molecular formula C17H21Cl2NO2 B2430067 3-(2,6-dichlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide CAS No. 2195942-28-8

3-(2,6-dichlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide

Cat. No.: B2430067
CAS No.: 2195942-28-8
M. Wt: 342.26
InChI Key: MXBMAARIBYNEGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-dichlorophenyl)-N-{7-oxaspiro[35]nonan-1-yl}propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a dichlorophenyl group and a spirocyclic nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dichlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted products with new functional groups replacing the chlorine atoms.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure and dichlorophenyl group contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-dichlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide: Similar structure with an acetamide group instead of a propanamide group.

    3-(2,6-dichlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide: Similar structure with a butanamide group instead of a propanamide group.

    3-(2,6-dichlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)pentanamide: Similar structure with a pentanamide group instead of a propanamide group.

Uniqueness

3-(2,6-dichlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide is unique due to its specific combination of a dichlorophenyl group and a spirocyclic nonane ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-N-(7-oxaspiro[3.5]nonan-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2NO2/c18-13-2-1-3-14(19)12(13)4-5-16(21)20-15-6-7-17(15)8-10-22-11-9-17/h1-3,15H,4-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBMAARIBYNEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)CCC3=C(C=CC=C3Cl)Cl)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.